molecular formula C7H8Br2O B13212898 2-Bromo-4-(3-bromopropyl)furan

2-Bromo-4-(3-bromopropyl)furan

Cat. No.: B13212898
M. Wt: 267.95 g/mol
InChI Key: QKNFYEMJRJWGEU-UHFFFAOYSA-N
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Description

2-Bromo-4-(3-bromopropyl)furan is an organic compound that belongs to the class of brominated furans. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. The presence of bromine atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3-bromopropyl)furan typically involves the bromination of furan derivatives. One common method is the reaction of furan with n-butyllithium in tetrahydrofuran at 0°C, followed by the addition of 1,3-dibromopropane at room temperature . This reaction proceeds under inert atmosphere conditions to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3-bromopropyl)furan undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of azido or thiol-substituted furans.

    Oxidation: Formation of furanones or other oxygenated derivatives.

    Reduction: Formation of 2-(3-propyl)furan.

Scientific Research Applications

2-Bromo-4-(3-bromopropyl)furan has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3-bromopropyl)furan depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the furan ring undergoes electrophilic attack by oxidizing agents, leading to the formation of oxygenated derivatives. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(3-bromopropyl)furan is unique due to the presence of two bromine atoms and the propyl chain, which provides additional sites for chemical modification. This makes it a versatile intermediate for the synthesis of a wide range of organic compounds.

Properties

Molecular Formula

C7H8Br2O

Molecular Weight

267.95 g/mol

IUPAC Name

2-bromo-4-(3-bromopropyl)furan

InChI

InChI=1S/C7H8Br2O/c8-3-1-2-6-4-7(9)10-5-6/h4-5H,1-3H2

InChI Key

QKNFYEMJRJWGEU-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1CCCBr)Br

Origin of Product

United States

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